molecular formula C23H33NO B10829570 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one

Cat. No.: B10829570
M. Wt: 339.5 g/mol
InChI Key: HWFYWIVOYBPLQU-VOTSOKGWSA-N
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Description

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with an appropriate aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions typically involve the use of acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its molecular targets include DNA gyrase, topoisomerase IV, and various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long alkyl side chain and the presence of a methyl group at position 1 differentiate it from other quinoline derivatives, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one

InChI

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6+

InChI Key

HWFYWIVOYBPLQU-VOTSOKGWSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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